molecular formula C18H17N5O2S2 B6581484 1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea CAS No. 1207052-73-0

1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea

Cat. No.: B6581484
CAS No.: 1207052-73-0
M. Wt: 399.5 g/mol
InChI Key: IFDHMKPYKGKYSU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic-urea derivative featuring a 1,2,4-triazolo[3,2-b][1,3]thiazole core substituted with a thiophene ring at position 2 and a 2-methoxyphenyl urea group at position 6 (via an ethylene linker). The thiophene substituent contributes to π-π stacking interactions, while the methoxyphenyl group may improve solubility and target affinity .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-25-14-6-3-2-5-13(14)20-17(24)19-9-8-12-11-27-18-21-16(22-23(12)18)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDHMKPYKGKYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural features, synthesis pathways, and reported bioactivities.

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
1-(2-Methoxyphenyl)-3-{2-[2-(Thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea 1,2,4-Triazolo[3,2-b][1,3]thiazole Thiophen-2-yl (C2), 2-methoxyphenyl urea (C6) ~443.5 Not explicitly reported
1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea () Triazolo[4,3-b]pyridazine Dimethoxyphenyl (C3), trimethoxyphenyl urea (C6) ~498.5 Anticancer (kinase inhibition)
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () Triazolo-thiadiazole Ethyl (C3), 4-isobutylphenyl (C6) ~314.4 Antimicrobial, anti-inflammatory
1-(3-Trifluoromethyl-pyrazol-1-yl)-2-(pyrrolo-triazolo-pyrazin-1-yl)urea () Pyrrolo-triazolo-pyrazine Trifluoromethylpyrazole (C1), urea (C2) ~423.3 Kinase inhibition (hypothetical)

Key Structural Differences

  • Heterocyclic Core : The target compound’s triazolothiazole core () differs from triazolo-thiadiazoles () and triazolo-pyridazines () in electronic properties and ring strain, influencing binding to targets like kinases or microbial enzymes.
  • Substituent Diversity : The thiophene group in the target compound (vs. isobutylphenyl in ) enhances aromatic interactions but may reduce metabolic stability compared to alkyl chains.
  • Urea Linkage: The 2-methoxyphenyl urea moiety (vs. trimethoxyphenyl in ) balances lipophilicity and hydrogen-bond donor capacity, critical for blood-brain barrier penetration or solubility .

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